Cas no 86423-01-0 (3-oxa-7-azabicyclo4.2.0octane)

3-Oxa-7-azabicyclo[4.2.0]octane is a bicyclic heterocyclic compound featuring fused oxetane and azetidine rings, imparting structural rigidity and synthetic versatility. Its strained ring system makes it a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules and constrained peptidomimetics. The compound's unique scaffold enhances binding affinity and metabolic stability in drug design. It is also employed in materials science for constructing polymers with tailored properties. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. Its reactivity in ring-opening and functionalization reactions further expands its utility in organic synthesis.
3-oxa-7-azabicyclo4.2.0octane structure
3-oxa-7-azabicyclo4.2.0octane structure
Product name:3-oxa-7-azabicyclo4.2.0octane
CAS No:86423-01-0
MF:C6H11NO
MW:113.157641649246
CID:5233980
PubChem ID:55280241

3-oxa-7-azabicyclo4.2.0octane Chemical and Physical Properties

Names and Identifiers

    • 3-Oxa-7-azabicyclo[4.2.0]octane (9CI)
    • 3-oxa-7-azabicyclo4.2.0octane
    • Inchi: 1S/C6H11NO/c1-2-8-4-5-3-7-6(1)5/h5-7H,1-4H2
    • InChI Key: OWCAMBJMYHYNSA-UHFFFAOYSA-N
    • SMILES: C12C(NC1)CCOC2

Computed Properties

  • Exact Mass: 113.084063974g/mol
  • Monoisotopic Mass: 113.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 94.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 21.3Ų

3-oxa-7-azabicyclo4.2.0octane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-141620-0.5g
3-oxa-7-azabicyclo[4.2.0]octane
86423-01-0
0.5g
$1069.0 2023-02-15
Enamine
EN300-141620-10.0g
3-oxa-7-azabicyclo[4.2.0]octane
86423-01-0
10.0g
$5897.0 2023-02-15
Enamine
EN300-141620-5000mg
3-oxa-7-azabicyclo[4.2.0]octane
86423-01-0
5000mg
$3977.0 2023-09-30
Enamine
EN300-141620-100mg
3-oxa-7-azabicyclo[4.2.0]octane
86423-01-0
100mg
$476.0 2023-09-30
Enamine
EN300-141620-250mg
3-oxa-7-azabicyclo[4.2.0]octane
86423-01-0
250mg
$679.0 2023-09-30
Enamine
EN300-141620-500mg
3-oxa-7-azabicyclo[4.2.0]octane
86423-01-0
500mg
$1069.0 2023-09-30
Enamine
EN300-141620-0.1g
3-oxa-7-azabicyclo[4.2.0]octane
86423-01-0
0.1g
$476.0 2023-02-15
Enamine
EN300-141620-0.05g
3-oxa-7-azabicyclo[4.2.0]octane
86423-01-0
0.05g
$319.0 2023-02-15
Enamine
EN300-141620-50mg
3-oxa-7-azabicyclo[4.2.0]octane
86423-01-0
50mg
$319.0 2023-09-30
Enamine
EN300-141620-1000mg
3-oxa-7-azabicyclo[4.2.0]octane
86423-01-0
1000mg
$1371.0 2023-09-30

Additional information on 3-oxa-7-azabicyclo4.2.0octane

Recent Advances in the Study of 3-oxa-7-azabicyclo[4.2.0]octane (CAS: 86423-01-0) and Its Applications in Chemical Biology and Medicine

The compound 3-oxa-7-azabicyclo[4.2.0]octane (CAS: 86423-01-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This bicyclic scaffold, characterized by the fusion of oxa and aza heterocycles, presents a versatile platform for the development of novel bioactive molecules. Recent studies have explored its utility as a key intermediate in the synthesis of pharmacologically active compounds, particularly those targeting infectious diseases and neurological disorders.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-oxa-7-azabicyclo[4.2.0]octane derivatives as potent inhibitors of bacterial efflux pumps, a mechanism critical in addressing antibiotic resistance. The research team utilized molecular docking and in vitro assays to identify optimal substitutions on the bicyclic core, leading to compounds with enhanced binding affinity to efflux pump proteins. These findings open new avenues for the development of next-generation antimicrobial agents.

In the realm of neuroscience, researchers have investigated the potential of 3-oxa-7-azabicyclo[4.2.0]octane-based compounds as modulators of neurotransmitter systems. A recent publication in ACS Chemical Neuroscience reported the design and synthesis of novel analogs that selectively interact with GABA receptors, showing promise as potential anxiolytic agents with reduced side-effect profiles compared to current benzodiazepine therapies.

The synthetic accessibility of 3-oxa-7-azabicyclo[4.2.0]octane has also been a focus of recent research. A 2024 study in Organic Letters described an improved catalytic asymmetric synthesis route for this scaffold, achieving high enantiomeric purity (98% ee) through a novel chiral phosphoric acid-catalyzed cyclization. This methodological advancement significantly enhances the compound's utility in stereoselective drug development.

Pharmacokinetic studies of 3-oxa-7-azabicyclo[4.2.0]octane derivatives have revealed favorable drug-like properties, including good metabolic stability and blood-brain barrier permeability. These characteristics, combined with the scaffold's structural diversity, position it as a valuable building block in medicinal chemistry programs targeting CNS disorders and other therapeutic areas.

Future research directions highlighted in recent literature include the exploration of 3-oxa-7-azabicyclo[4.2.0]octane in combination therapies, its potential as a bioisostere for conventional heterocycles, and applications in targeted drug delivery systems. The continued investigation of this scaffold underscores its growing importance in addressing current challenges in drug discovery and development.

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